[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride
Overview
Description
[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride is a useful research compound. Its molecular formula is C16H18ClF2N and its molecular weight is 297.77 g/mol. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Chemosensors
Fluorinated compounds, such as 4-Methyl-2,6-diformylphenol (DFP) derivatives, are important for developing chemosensors for detecting various analytes, including metal ions, anions, and neutral molecules. The high selectivity and sensitivity of DFP-based chemosensors have been well-documented, offering opportunities for modulating sensing selectivity and sensitivity in various research applications (Roy, 2021).
Environmental Remediation
Amine-functionalized sorbents have shown promise in removing persistent and toxic perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This application is particularly relevant in the treatment of municipal water and wastewater, where amine-containing sorbents can effectively control PFAS at low concentrations through electrostatic interactions, hydrophobic interactions, and sorbent morphology (Ateia et al., 2019).
Fluoroalkylation Reactions
Fluoroalkylation reactions, including those in aqueous media, are crucial for incorporating fluorine-containing functionalities into pharmaceuticals, agrochemicals, and functional materials. The development of mild, environment-friendly, and efficient fluoroalkylation methods is an active area of research, with water being explored as a solvent or reactant under environmentally benign conditions (Song et al., 2018).
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(3-fluorophenyl)methyl]propan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N.ClH/c1-2-16(13-6-8-14(17)9-7-13)19-11-12-4-3-5-15(18)10-12;/h3-10,16,19H,2,11H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQGKYDWVNBLCST-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)F)NCC2=CC(=CC=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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